

(Rac)-AZD6482: A Technical Guide for Researchers

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Compound of Interest		
Compound Name:	(Rac)-AZD 6482	
Cat. No.:	B15541011	Get Quote

(Rac)-AZD6482 is a potent and highly selective inhibitor of the β isoform of phosphoinositide 3-kinase (PI3K β), a key enzyme in the PI3K/Akt signaling pathway. This pathway is frequently dysregulated in various diseases, including cancer and thrombosis, making PI3K β a compelling therapeutic target. This in-depth technical guide provides a comprehensive overview of the chemical structure, properties, and mechanism of action of (Rac)-AZD6482, intended for researchers, scientists, and drug development professionals.

Chemical Structure and Properties

(Rac)-AZD6482, also known as KIN-193, is a synthetic, small-molecule inhibitor. Its chemical identity and key physicochemical properties are summarized in the tables below.



Identifier	Value	Source
IUPAC Name	2-[[(1R)-1-(7-methyl-2-morpholin-4-yl-4-oxopyrido[1,2-a]pyrimidin-9-yl)ethyl]amino]benzoic acid	[1]
SMILES	CC1=CN2C(=O)C=C(N=C2C(=C1)INVALID-LINK NC3=CC=CC=C3C(=O)O)N4C COCC4	[1]
Molecular Formula	C22H24N4O4	[1]
CAS Number	1173900-33-8	[1]

Physicochemical Property	Value	Source
Molecular Weight	408.45 g/mol	[2]
Solubility	DMSO: 82 mg/mL (200.75 mM) Ethanol: 10 mg/mL Water: Insoluble	[2]
Appearance	Crystalline solid	
Storage	Store at -20°C for long-term stability	[2]

Mechanism of Action and Signaling Pathway

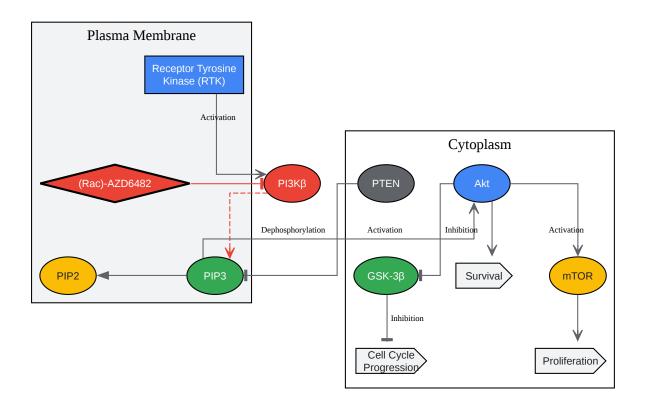
(Rac)-AZD6482 exerts its biological effects by selectively inhibiting the kinase activity of PI3Kβ. The PI3K family of enzymes plays a crucial role in cell signaling by phosphorylating the 3'-hydroxyl group of phosphoinositides, generating second messengers like phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 recruits and activates downstream effectors, most notably the serine/threonine kinase Akt.

The PI3K/Akt pathway is a central regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism. In many cancers, this pathway is hyperactivated



due to mutations in key components, such as loss of the tumor suppressor PTEN, which normally counteracts PI3K activity by dephosphorylating PIP3.

By inhibiting PI3K β , (Rac)-AZD6482 effectively blocks the production of PIP3, leading to the deactivation of Akt and its downstream targets. This can result in the induction of apoptosis, inhibition of cell proliferation, and a reduction in cell migration and invasion in cancer cells that are dependent on PI3K β signaling.[3][4]



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Figure 1: Simplified PI3K/Akt signaling pathway and the inhibitory action of (Rac)-AZD6482.

Experimental Protocols

This section outlines detailed methodologies for key experiments commonly used to characterize the activity of (Rac)-AZD6482.



In Vitro PI3Kβ Kinase Assay (AlphaScreen)

This assay quantifies the enzymatic activity of PI3K β and the inhibitory potency of (Rac)-AZD6482.

Materials:

- Recombinant human PI3Kβ enzyme
- (Rac)-AZD6482
- PI(4,5)P2 substrate
- ATP
- Assay Buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM DTT, 0.05% CHAPS)
- Biotinylated PIP3
- GST-tagged Pleckstrin Homology (PH) domain
- AlphaScreen GST Detection Kit (PerkinElmer)
- 384-well microplates

Procedure:

- Prepare serial dilutions of (Rac)-AZD6482 in DMSO and then in Assay Buffer.
- Add 5 μL of the diluted compound or vehicle (DMSO) to the wells of a 384-well plate.
- Add 5 μL of PI3Kβ enzyme solution to each well and incubate for 15 minutes at room temperature.
- Initiate the kinase reaction by adding 5 μL of a substrate mix containing PI(4,5)P2 and ATP.
- Incubate for 60 minutes at room temperature.



- Stop the reaction by adding 5 μ L of EDTA solution containing biotinylated PIP3 and GST-tagged PH domain.
- Add 10 μL of AlphaScreen acceptor beads and incubate for at least 60 minutes in the dark.
- Read the plate on an AlphaScreen-compatible plate reader.
- Calculate IC50 values using a suitable data analysis software.



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Figure 2: Workflow for the in vitro PI3Kβ kinase assay.

Cell Proliferation Assay (CCK-8)

This assay measures the effect of (Rac)-AZD6482 on the proliferation of cancer cell lines.

Materials:

- Cancer cell line of interest (e.g., PTEN-deficient cell lines like U87MG)
- Complete cell culture medium
- (Rac)-AZD6482
- Cell Counting Kit-8 (CCK-8)
- 96-well cell culture plates
- Plate reader

Procedure:

 Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.



- Treat the cells with various concentrations of (Rac)-AZD6482 for 48-72 hours.
- Add 10 μL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.
- Measure the absorbance at 450 nm using a microplate reader.
- Calculate the cell viability as a percentage of the vehicle-treated control and determine the EC50 value.[3]

Western Blot Analysis of Akt Phosphorylation

This experiment assesses the ability of (Rac)-AZD6482 to inhibit the PI3K/Akt signaling pathway in cells.

Materials:

- Cancer cell line
- (Rac)-AZD6482
- Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- BCA Protein Assay Kit
- SDS-PAGE gels
- Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-total-Akt, anti-GAPDH)
- HRP-conjugated secondary antibodies
- · Chemiluminescent substrate

Procedure:

- Culture cells to 70-80% confluency and treat with (Rac)-AZD6482 for the desired time.
- Lyse the cells and determine the protein concentration of the lysates.
- Separate 20-40 μg of protein per lane on an SDS-PAGE gel.



- Transfer the proteins to a PVDF membrane.
- Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
- Incubate the membrane with primary antibodies overnight at 4°C.
- Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
- Detect the protein bands using a chemiluminescent substrate and an imaging system.

Conclusion

(Rac)-AZD6482 is a valuable research tool for investigating the role of PI3Kβ in various physiological and pathological processes. Its high potency and selectivity make it a suitable probe for elucidating the downstream consequences of PI3Kβ inhibition. The experimental protocols provided in this guide offer a starting point for researchers to explore the multifaceted activities of this compound in their specific areas of interest. Further investigation into the therapeutic potential of (Rac)-AZD6482, particularly in the context of PTEN-deficient cancers, is warranted.

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